molecular formula C17H10F3NO3 B11694430 2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B11694430
M. Wt: 333.26 g/mol
InChI Key: FYSWVOJNVQWYKT-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that features a chromene core structure with a trifluoromethyl phenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and disorders.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chromene core structure can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core, a trifluoromethyl phenyl group, and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H10F3NO3

Molecular Weight

333.26 g/mol

IUPAC Name

2-oxo-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)12-6-2-3-7-13(12)21-15(22)11-9-10-5-1-4-8-14(10)24-16(11)23/h1-9H,(H,21,22)

InChI Key

FYSWVOJNVQWYKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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